molecular formula C18H23NO3 B5822879 2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

Cat. No.: B5822879
M. Wt: 301.4 g/mol
InChI Key: CQEHZYXZUULZKJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound with the molecular formula C18H21NO3 It is characterized by the presence of a dimethylphenyl group and a trimethoxyphenyl group connected through a methylene bridge to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline typically involves the reaction of 2,5-dimethylaniline with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Trimetrexate: A dihydrofolate reductase inhibitor with similar structural features.

    Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibiotic.

Uniqueness

2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is unique due to its specific combination of dimethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-12-6-7-13(2)15(8-12)19-11-14-9-16(20-3)18(22-5)17(10-14)21-4/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEHZYXZUULZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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